4-acetyl-3-hydroxy-1-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
Description
Properties
IUPAC Name |
3-acetyl-4-hydroxy-1-(4-methoxyphenyl)-2-(4-nitrophenyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O6/c1-11(22)16-17(12-3-5-14(6-4-12)21(25)26)20(19(24)18(16)23)13-7-9-15(27-2)10-8-13/h3-10,17,23H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWBLUFEXOWLAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10977739 | |
| Record name | 4-Acetyl-3-hydroxy-1-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10977739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6215-45-8 | |
| Record name | 4-Acetyl-3-hydroxy-1-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10977739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-acetyl-3-hydroxy-1-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one, with the molecular formula and a molecular weight of 368.3 g/mol, is a pyrrole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes both methoxy and nitro substituents on the aromatic rings, potentially influencing its biological interactions.
- IUPAC Name: 3-acetyl-4-hydroxy-1-(4-methoxyphenyl)-2-(4-nitrophenyl)-2H-pyrrol-5-one
- CAS Number: 6215-45-8
- Molecular Weight: 368.3 g/mol
Biological Activities
The biological activity of this compound has been explored in various studies, highlighting its potential as an antibacterial and antiviral agent.
Antibacterial Activity
Recent research indicates that derivatives of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one exhibit significant antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). For instance:
- Minimum Inhibitory Concentrations (MICs): One study reported MIC values of 8 μg/mL against MRSA and 4 μg/mL against methicillin-resistant S. epidermidis (MRSE) for lead compounds derived from similar structures .
Antiviral Activity
The compound's antiviral properties have also been investigated. A review on N-Heterocycles highlighted the efficacy of certain pyrrole derivatives against viruses such as herpes simplex virus type 1 (HSV-1) and hepatitis C virus (HCV):
- Efficacy against HSV-1: Some related compounds showed a reduction in plaque formation by up to 69% at specific concentrations .
Structure-Activity Relationship (SAR)
The presence of functional groups such as methoxy and nitro groups in the compound's structure is believed to enhance its biological activity. The interaction of these substituents with biological targets can significantly influence the compound's efficacy:
- Methoxy Group: Often associated with increased lipophilicity, facilitating better membrane penetration.
- Nitro Group: Known to participate in redox reactions, which may contribute to the compound's antimicrobial action.
Case Studies
Several case studies have documented the synthesis and evaluation of similar compounds:
- Synthesis and Evaluation of Pyrrole Derivatives: A study synthesized various pyrrole derivatives and evaluated their antibacterial activities against MRSA. The lead compound demonstrated promising results, paving the way for further development in antimicrobial therapies .
- Antiviral Screening: Another study focused on the antiviral potential of pyrrole-containing compounds, identifying several derivatives that exhibited significant activity against viral infections, including HCV .
Summary Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Aryl Substitutions
Key analogues and their substituent variations are summarized in Table 1.
Key Observations :
- Electron-Withdrawing vs. Donor Groups: The target compound’s 4-nitrophenyl group enhances polarity compared to electron-rich substituents like 4-methoxyphenyl in compound 15l or thien-3-yl in entry 106 . This likely reduces solubility in non-polar solvents.
- Melting Points: Compound 15l, with a 4-aminophenyl group, exhibits a high melting point (256–259°C), attributed to hydrogen bonding via the -NH₂ group. The target compound’s nitro group may lower its melting point due to reduced intermolecular interactions .
Pharmacological and Physicochemical Properties
- Bioactivity : While direct data for the target compound is unavailable, analogues like (1E,4E)-5-(4-nitrophenyl)-1-(4-nitrophenyl)-2-ethylhexa-1,4-dien-3-one () show anticancer activity, suggesting nitro groups enhance cytotoxicity .
- Solubility : The morpholinylethyl group in compound improves water solubility compared to the target compound’s methoxyphenyl group, highlighting the role of hydrophilic substituents.
Q & A
Basic Research Question: What are the recommended synthetic routes and characterization methods for this compound?
Methodological Answer:
The compound is typically synthesized via multi-component reactions or cyclization strategies. For example, analogous pyrrol-2-one derivatives are prepared by reacting substituted phenyl groups with acetyl or alkoxycarbonyl substituents under reflux conditions in ethanol or methanol, followed by purification via column chromatography . Characterization involves:
- 1H/13C NMR : To confirm substituent positions and hydrogen/carbon environments.
- FTIR : To identify functional groups (e.g., acetyl C=O stretch at ~1700 cm⁻¹, hydroxyl O-H stretch at ~3200 cm⁻¹).
- HRMS : To verify molecular mass and fragmentation patterns .
Key Data : Yields range from 46% to 63% depending on substituent reactivity and solvent choice .
Basic Research Question: How do the electron-withdrawing/donating substituents (e.g., nitro, methoxy) influence the compound’s stability and reactivity?
Methodological Answer:
The 4-nitrophenyl group (electron-withdrawing) increases electrophilicity at the pyrrolone ring, enhancing reactivity in nucleophilic substitutions or cycloadditions. Conversely, the 4-methoxyphenyl group (electron-donating) stabilizes the ring via resonance but may reduce electrophilic character. Experimental design should include:
- Hammett plots to quantify substituent effects on reaction rates.
- DFT calculations to model charge distribution and frontier molecular orbitals .
Data Contradiction Note : Conflicting reactivity trends may arise if steric effects dominate over electronic effects, requiring controlled studies with para/meta-substituted analogs .
Advanced Research Question: How can researchers resolve contradictory NMR data during structural elucidation?
Methodological Answer:
Contradictions in NMR signals (e.g., overlapping peaks, unexpected coupling) can arise from tautomerism or dynamic exchange processes. Strategies include:
- Variable-temperature NMR : To identify tautomeric equilibria (e.g., keto-enol shifts).
- 2D NMR (COSY, HSQC) : To resolve proton-carbon correlations and confirm connectivity.
- X-ray crystallography : For unambiguous structural determination, especially if crystalline derivatives are accessible .
Case Study : In analogous compounds, acetyl group rotation can cause signal splitting; deuterated solvent exchange experiments clarify exchangeable protons .
Advanced Research Question: What computational approaches optimize reaction conditions for derivatives of this compound?
Methodological Answer:
Integrated computational-experimental workflows are critical:
- Reaction Path Search : Use quantum chemical methods (e.g., DFT) to model transition states and identify low-energy pathways.
- Machine Learning : Train models on existing reaction data to predict optimal solvents, catalysts, or temperatures.
- High-Throughput Screening : Narrow experimental parameters using computational predictions, reducing trial-and-error iterations .
Example : ICReDD’s approach combines quantum calculations with information science to prioritize conditions for amine coupling reactions .
Advanced Research Question: How does the compound’s reactivity with aliphatic amines vary under different pH conditions?
Methodological Answer:
The acetyl and hydroxyl groups enable pH-dependent reactivity:
- Acidic Conditions : Protonation of the hydroxyl group may inhibit nucleophilic attack.
- Basic Conditions : Deprotonation enhances nucleophilicity at the hydroxyl oxygen, facilitating condensation or ring-opening reactions.
Experimental Design : - Conduct reactions in buffered solutions (pH 3–10) with ethylenediamine or morpholine derivatives.
- Monitor progress via LC-MS and isolate products for kinetic analysis .
Key Finding : Ethanol solvent at pH 8–9 maximizes yields for pyrrolidine-dione derivatives .
Advanced Research Question: What solvent systems minimize side reactions during functionalization of the pyrrol-2-one core?
Methodological Answer:
Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates but may promote hydrolysis. Protic solvents (e.g., ethanol) reduce side reactions via hydrogen bonding.
Design of Experiments (DoE) Approach :
- Use a Box-Behnken design to test solvent polarity, temperature, and reaction time.
- Quantify side products (e.g., acetyl hydrolysis) via HPLC and optimize for selectivity .
Data Insight : Ethanol/water mixtures (4:1) suppress acetyl group hydrolysis while maintaining solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
